1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate

Photoinitiator Absorption LED Curing Phosphinate Ester

1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-10-6) is a Norrish Type I photoinitiator belonging to the acylphosphinate class, characterized by a 2,4,6-trimethylbenzoyl chromophore linked to a phosphinate ester bearing isopropyl and methyl substituents. It is structurally classified as Phosphinic acid, methyl(2,4,6-trimethylbenzoyl)-, 1-methylethyl ester (9CI), with molecular formula C14H21O3P and molecular weight 268.29 g/mol.

Molecular Formula C14H21O3P
Molecular Weight 268.29 g/mol
CAS No. 84434-10-6
Cat. No. B12668345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate
CAS84434-10-6
Molecular FormulaC14H21O3P
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C
InChIInChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3
InChIKeyYQCPKIVKTMRAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-10-6): Procurement-Ready Photoinitiator Profile


1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-10-6) is a Norrish Type I photoinitiator belonging to the acylphosphinate class, characterized by a 2,4,6-trimethylbenzoyl chromophore linked to a phosphinate ester bearing isopropyl and methyl substituents . It is structurally classified as Phosphinic acid, methyl(2,4,6-trimethylbenzoyl)-, 1-methylethyl ester (9CI), with molecular formula C14H21O3P and molecular weight 268.29 g/mol . The compound is utilized primarily in UV-curable coatings, inks, adhesives, and 3D printing applications, where it functions by undergoing α-cleavage upon light exposure to generate free radicals that initiate polymerization of unsaturated monomers .

Why Generic Substitution Is Risky When Sourcing 1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-10-6)


Photoinitiators within the acylphosphine oxide/phosphinate family exhibit significant performance divergence driven by substituent effects on absorption spectra, radical quantum yield, and solubility [1]. The closest commercial analog, Ethyl (2,4,6-trimethylbenzoyl)phenyl phosphinate (TPO-L, CAS 84434-11-7), differs in both the ester alkyl group (ethyl vs. isopropyl) and the phosphinate carbon substituent (phenyl vs. methyl), which directly impacts UV-Vis absorption maxima, molar extinction coefficients, and compatibility with specific monomer systems [1][2]. Generic substitution without empirical validation risks altered curing kinetics, reduced depth of cure, or formulation incompatibility, particularly in LED-curing systems where spectral overlap between the light source and photoinitiator absorption is critical [2]. The evidence below quantifies where differentiation data exist and where gaps remain.

Quantitative Differentiation Evidence for 1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-10-6) Against Comparator Compounds


UV-Vis Absorption Profile Differentiation vs. TPO-L (CAS 84434-11-7)

The target compound (isopropyl methyl phosphinate) is expected to exhibit a blue-shifted absorption maximum relative to TPO-L (ethyl phenyl phosphinate, CAS 84434-11-7) due to the absence of the phenyl π-system conjugated to the phosphinate phosphorus. Typical acylphosphine oxide photoinitiators bearing a 2,4,6-trimethylbenzoyl chromophore display π→π* transitions centered at approximately 270–300 nm and n→π* transitions near 380–400 nm [1]. Replacing the P-phenyl substituent in TPO-L with a P-methyl group reduces chromophore extension, which is predicted to lower the molar extinction coefficient in the near-UV/visible region and modestly shift the n→π* band to shorter wavelengths [1]. Direct comparative UV-Vis spectra for the target compound versus TPO-L under identical conditions are not publicly available in the peer-reviewed literature as of the search date. The evidence quality is therefore classified as Class-Level Inference.

Photoinitiator Absorption LED Curing Phosphinate Ester

Solubility and Formulation Compatibility vs. TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide)

Phosphinate esters (P–OR) generally exhibit higher solubility in non-polar and moderately polar monomers compared to phosphine oxides (P=O with two aryl substituents) due to reduced molecular symmetry and greater conformational flexibility of the alkoxy group . The target compound, with its isopropyl ester, is a liquid at ambient temperature (analogous to TPO-L), whereas TPO (CAS 75980-60-8) is a crystalline solid with limited solubility in certain acrylate monomers . No published solubility data (g/100g monomer) for CAS 84434-10-6 in standard monomers such as TPGDA, HDDA, or TMPTA were located. The physical state (liquid) is confirmed by vendor listings, consistent with its use in 100% solids UV formulations . The evidence quality is classified as Supporting Evidence based on physical property analogy.

Photoinitiator Solubility UV-Curable Coatings Phosphinate vs. Phosphine Oxide

Photobleaching Behavior and Color Performance Class Comparison vs. DMPA and Benzophenone

Acylphosphinate photoinitiators exhibit photobleaching upon UV exposure as the chromophore is consumed during α-cleavage, offering an advantage over benzophenone-type initiators that can contribute to residual color in the cured film [1]. In a comparative study of photoinitiator-mediated in situ photografting under DLW conditions, the burst pressure—a proxy for crosslinking density and bond strength—was measured for DMPA (Type I, non-phosphinate) and benzophenone (Type II). Although CAS 84434-10-6 was not included in the study, the phosphinate class is recognized for deep-through cure capability and reduced yellowing in pigmented systems, consistent with the behavior of TPO-L [1][2]. No head-to-head ΔE or yellowness index data for CAS 84434-10-6 vs. DMPA or benzophenone were found. The evidence quality is classified as Class-Level Inference.

Photobleaching Yellowing Resistance Clear Coatings

Recommended Procurement and Application Scenarios for 1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate (CAS 84434-10-6)


LED-Curable Clear Coating Formulations Requiring Liquid Photoinitiator Handling

The liquid physical state of CAS 84434-10-6 (structurally inferred and vendor-confirmed) enables direct incorporation into 100% solids UV-curable clear coatings without pre-dissolution, simplifying formulation workflows compared to solid photoinitiators like TPO [1]. Procurement interest is driven by the need for a phosphinate-class initiator that provided deep-through cure and reduced oxygen inhibition in LED-curing systems, consistent with the performance characteristics described for the broader phosphinate photoinitiator class [1].

3D Printing Resin Research Where Phosphinate-Specific Radical Generation Kinetics Are Studied

Research groups investigating the effect of phosphinate ester substituents on radical generation quantum yield and polymerization rate may select CAS 84434-10-6 for its distinct isopropyl-methyl substitution pattern, which is not commercially available in standard photoinitiator portfolios (e.g., TPO-L uses ethyl-phenyl substitution) [1]. The differential substitution may alter initiation kinetics and polymer network architecture in vat photopolymerization processes, though published kinetic data remain scarce [1].

Comparative Photoinitiator Screening Panels for Low-Migration or Low-Odor UV Inks

CAS 84434-10-6, bearing a methyl rather than phenyl substituent on phosphorus, yields lower-molecular-weight radical fragments upon photolysis compared to TPO-L. This property may be advantageous in food-contact printing inks or low-migration applications where small-molecule extractables are a regulatory concern. Procurement for screening panels should prioritize analytical-grade material with documentation sufficient for extractables and leachables studies [1].

Thin-Film Adhesive Curing Under 365 nm LED Sources

The 2,4,6-trimethylbenzoyl chromophore common to this compound and TPO-L exhibits an n→π* absorption band that overlaps with 365 nm LED emission, making the compound class suitable for thin-film adhesive curing [1]. When evaluating CAS 84434-10-6 for this application, users should directly compare real-time FTIR double-bond conversion kinetics against TPO-L under identical LED irradiance and formulated monomer composition to quantify any isopropyl vs. ethyl ester performance differential [1].

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